molecular formula C10H19NO3 B13005784 5-{[(3-Methyloxetan-3-yl)methyl]amino}pentanoicacid

5-{[(3-Methyloxetan-3-yl)methyl]amino}pentanoicacid

Katalognummer: B13005784
Molekulargewicht: 201.26 g/mol
InChI-Schlüssel: GSRJMMLAQQSIKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[(3-Methyloxetan-3-yl)methyl]amino}pentanoic acid is a chemical compound with the molecular formula C10H19NO3. It is primarily used in industrial and scientific research applications. This compound is not intended for medical or clinical use in humans or animals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-Methyloxetan-3-yl)methyl]amino}pentanoic acid typically involves the reaction of 3-methyl-3-oxetanemethanol with an appropriate amine and a pentanoic acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of 5-{[(3-Methyloxetan-3-yl)methyl]amino}pentanoic acid may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

5-{[(3-Methyloxetan-3-yl)methyl]amino}pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-{[(3-Methyloxetan-3-yl)methyl]amino}pentanoic acid is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-{[(3-Methyloxetan-3-yl)methyl]amino}pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-{[(3-Methyloxetan-3-yl)methyl]amino}pentanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it valuable in both research and industrial settings .

Eigenschaften

Molekularformel

C10H19NO3

Molekulargewicht

201.26 g/mol

IUPAC-Name

5-[(3-methyloxetan-3-yl)methylamino]pentanoic acid

InChI

InChI=1S/C10H19NO3/c1-10(7-14-8-10)6-11-5-3-2-4-9(12)13/h11H,2-8H2,1H3,(H,12,13)

InChI-Schlüssel

GSRJMMLAQQSIKY-UHFFFAOYSA-N

Kanonische SMILES

CC1(COC1)CNCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.